![molecular formula C20H21N3O2 B2483930 2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921512-25-6](/img/structure/B2483930.png)
2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the conversion of aromatic acids into corresponding esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with appropriate acyl chlorides or bromoacetamides in the presence of a base such as sodium hydride and a solvent like N,N-dimethylformamide (DMF) to yield the target compounds (Rehman et al., 2013).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and mass spectrometry. For 1,3,4-oxadiazole derivatives, these methods confirm the presence of characteristic functional groups and the overall structure of the compound. Crystalline forms suitable for X-ray diffraction can further elucidate the molecular geometry and intermolecular interactions (Ding et al., 2006).
Scientific Research Applications
Synthetic Routes and Inhibitory Potential
A Novel Synthetic Route to 1,3,4-Oxadiazole Derivatives :A series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized, showcasing a novel five-step synthetic route. These compounds were evaluated for their α-glucosidase inhibitory potential, with several showing promising results. This highlights the compound's potential in drug discovery, particularly in addressing diseases related to enzyme dysfunction (Iftikhar et al., 2019).
Antimicrobial and Hemolytic Activity
Antimicrobial Evaluation and Hemolytic Activity :Another study focused on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing their variable antimicrobial activity against selected microbial species and hemolytic activity. This research underscores the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents with reduced toxicity (Gul et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Enzyme Inhibition Screening :5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives were synthesized and screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), showcasing their activity, particularly against AChE. This suggests the relevance of such compounds in developing treatments for neurological disorders, such as Alzheimer's disease (Rehman et al., 2013).
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-5-7-14(3)16(9-12)11-18(24)21-20-23-22-19(25-20)17-10-13(2)6-8-15(17)4/h5-10H,11H2,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEINLRYIZJWHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

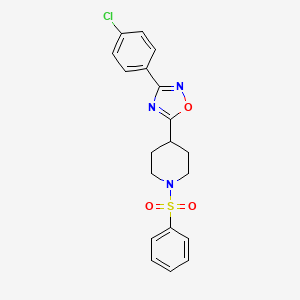
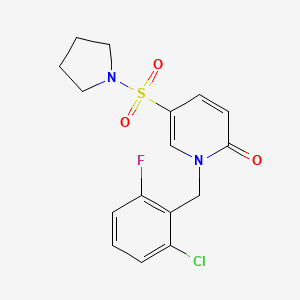
![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)
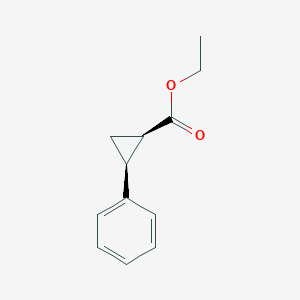
![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)



![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)
![N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2483862.png)
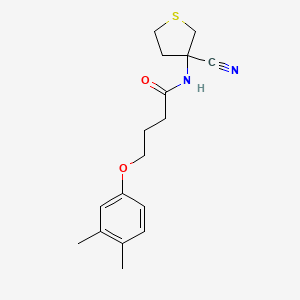
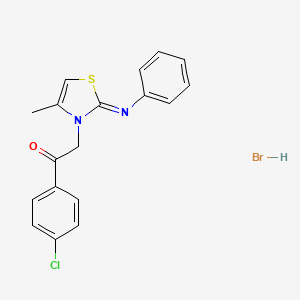
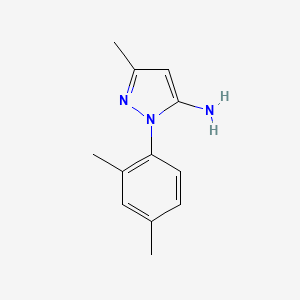
![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)